molecular formula C15H16N4O4 B14975196 2-morpholino-2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide

2-morpholino-2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide

Cat. No.: B14975196
M. Wt: 316.31 g/mol
InChI Key: ASXPHRSQZFAJFD-UHFFFAOYSA-N
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Description

2-(MORPHOLIN-4-YL)-2-OXO-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a morpholine ring, a phthalazinone moiety, and an acetamide group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(MORPHOLIN-4-YL)-2-OXO-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of morpholine with an appropriate acylating agent to form the morpholin-4-yl-2-oxoethoxy intermediate. This intermediate is then reacted with a phthalazinone derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Techniques like continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(MORPHOLIN-4-YL)-2-OXO-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phthalazinone moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-(MORPHOLIN-4-YL)-2-OXO-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(MORPHOLIN-4-YL)-2-OXO-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it could inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(MORPHOLIN-4-YL)-2-OXO-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]ACETAMIDE is unique due to its combination of the morpholine ring, phthalazinone moiety, and acetamide group. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H16N4O4

Molecular Weight

316.31 g/mol

IUPAC Name

2-morpholin-4-yl-2-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide

InChI

InChI=1S/C15H16N4O4/c20-13-11-4-2-1-3-10(11)12(17-18-13)9-16-14(21)15(22)19-5-7-23-8-6-19/h1-4H,5-9H2,(H,16,21)(H,18,20)

InChI Key

ASXPHRSQZFAJFD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32

Origin of Product

United States

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